2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a dichlorophenoxy group, a pyrazolopyrimidinone group, and an acetamide group . These types of compounds are often used in the development of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the compound could exhibit interesting chemical properties, such as the ability to form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might be susceptible to hydrolysis, while the dichlorophenoxy group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications
Pyrazolo[3,4-d]pyrimidine Scaffold in Drug Discovery
Pyrazolo[3,4-d]pyrimidine scaffolds, closely related to the compound , are privileged heterocycles in drug discovery, displaying a wide range of medicinal properties such as anticancer, anti-inflammatory, CNS agents, and more. Their significant biological properties alongside SAR (Structure-Activity Relationship) studies have attracted medicinal chemists' attention, leading to the development of various drug-like candidates. This highlights the potential utility of such compounds in medicinal chemistry and drug development processes, indicating room for further exploration and exploitation by medicinal chemists to develop potential drug candidates (Cherukupalli et al., 2017).
Pyranopyrimidine Core in Medicinal Chemistry
The pyranopyrimidine core, similar to the pyrazolo[3,4-d]pyrimidine structure, is essential in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent intensive investigations into 5H-pyrano[2,3-d]pyrimidine scaffolds underscore their wide range of applicability, despite challenges in developing the main core due to its structural complexity. This review emphasizes the role of hybrid catalysts in synthesizing these scaffolds, indicating the potential for creating novel lead molecules through broader catalytic applications, which could be applicable to the development and understanding of compounds like 2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (Parmar et al., 2023).
Antioxidant Capacity Reaction Pathways
Understanding the reaction pathways of antioxidants is crucial in evaluating compounds' antioxidant capacity, such as through ABTS/potassium persulfate decolorization assays. This knowledge is essential for medicinal chemistry applications where antioxidant properties are of interest, potentially including the evaluation of compounds like 2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide. These assays, despite their limitations, remain recommended for tracking changes in antioxidant systems during storage and processing, reflecting the compound's utility in understanding antioxidant mechanisms (Ilyasov et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2FN5O3/c23-15-5-6-19(17(24)9-15)33-12-20(31)26-7-8-30-21-16(10-28-30)22(32)29(13-27-21)11-14-3-1-2-4-18(14)25/h1-6,9-10,13H,7-8,11-12H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYGDPXXAJNVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide |
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